molecular formula C8H17NO B1381929 (2,6-Dimethyloxan-4-yl)methanamine CAS No. 1555719-81-7

(2,6-Dimethyloxan-4-yl)methanamine

Cat. No.: B1381929
CAS No.: 1555719-81-7
M. Wt: 143.23 g/mol
InChI Key: PXKYQRMDUIMEAZ-UHFFFAOYSA-N
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Description

(2,6-Dimethyloxan-4-yl)methanamine is a chemical compound with the molecular formula C8H17NO, which features a tetrahydropyran ring core substituted with methyl groups at the 2 and 6 positions and an aminomethyl functional group at the 4 position . This structure classifies it as an amine derivative of a 2,6-dimethyltetrahydropyran, making it a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry research. The tetrahydropyran scaffold is a privileged structure in drug discovery, frequently found in molecules designed to modulate biological targets . Researchers utilize this specific amine for the synthesis of more complex molecules, particularly in the development of potential kinase inhibitors and other biologically active compounds where the amine group serves as a key point for molecular diversification . The stereochemistry of the tetrahydropyran ring can be significant for biological activity, as indicated by the availability of stereospecific variants like {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine (CAS 1932613-68-7) . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dimethyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6-3-8(5-9)4-7(2)10-6/h6-8H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKYQRMDUIMEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555719-81-7
Record name (2,6-dimethyloxan-4-yl)methanamine
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Chemical Transformations and Derivatization Strategies for 2,6 Dimethyloxan 4 Yl Methanamine

Reactions at the Primary Amine Group for Scaffold Elaboration

The primary amine group of (2,6-Dimethyloxan-4-yl)methanamine serves as a key handle for a variety of chemical modifications, enabling the construction of more complex molecular architectures. These reactions are fundamental in altering the compound's physicochemical properties, such as polarity, basicity, and hydrogen bonding capacity.

Amidation and Sulfonamidation Reactions

The formation of amides and sulfonamides are among the most common and reliable methods for derivatizing primary amines. These reactions typically involve the coupling of the amine with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or sulfonyl chlorides, respectively. These transformations are widely employed to introduce a vast array of functional groups, influencing the biological activity and material properties of the resulting compounds.

While specific examples of amidation and sulfonamidation on this compound are not extensively detailed in publicly available literature, the general reactivity of primary amines allows for predictable outcomes. For instance, the reaction with an acyl chloride in the presence of a base would yield the corresponding N-acylated derivative.

Table 1: Representative Amidation and Sulfonamidation Reactions

Amine ReactantAcylating/Sulfonylating AgentProduct
This compoundBenzoyl chlorideN-((2,6-dimethyloxan-4-yl)methyl)benzamide
This compoundBenzenesulfonyl chlorideN-((2,6-dimethyloxan-4-yl)methyl)benzenesulfonamide

Alkylation and Reductive Amination Strategies

Alkylation of the primary amine offers another avenue for structural diversification. Direct alkylation with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. A more controlled and widely used method is reductive amination . organic-chemistry.orgrsc.orgkoreascience.krresearchgate.net This powerful one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.orgrsc.orgkoreascience.krresearchgate.net

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical for chemoselectivity, especially in the presence of other reducible functional groups.

A general protocol for the reductive amination of an aldehyde with this compound would involve stirring the two reactants in a suitable solvent, followed by the addition of the reducing agent.

Table 2: Illustrative Reductive Amination Reaction

Amine ReactantCarbonyl CompoundReducing AgentProduct
This compoundBenzaldehydeSodium triacetoxyborohydrideN-benzyl-1-(2,6-dimethyloxan-4-yl)methanamine

Formation of Heterocyclic Derivatives

The primary amine of this compound is a valuable precursor for the synthesis of various heterocyclic systems. These heterocycles are ubiquitous in pharmaceuticals and functional materials. For example, reaction with appropriate bifunctional reagents can lead to the formation of pyrimidines, pyrazoles, or other nitrogen-containing rings.

The synthesis of pyrimidine (B1678525) derivatives, for instance, can be achieved by condensing the amine with β-dicarbonyl compounds or their equivalents. researchgate.net Similarly, the construction of other heterocyclic cores can be envisioned through well-established synthetic methodologies.

Modifications and Functionalization of the (2,6-Dimethyloxan) Ring System

Beyond the primary amine, the (2,6-Dimethyloxan) ring itself can be a target for chemical modification, although such transformations are generally more challenging due to the lower reactivity of the saturated ether linkages.

Regioselective Derivatization of the Oxane Ring

Achieving regioselective functionalization of the oxane ring in the presence of the reactive aminomethyl group requires careful selection of reagents and reaction conditions. While specific examples for this compound are not readily found, general strategies for the derivatization of substituted tetrahydropyrans can be considered. nih.gov These might include radical-mediated C-H activation or directed metalation-trapping sequences, although the directing group's influence would be a critical factor.

Ring-Opening and Rearrangement Reactions

The oxane ring is generally stable under many reaction conditions. However, under harsh acidic or Lewis acidic conditions, ring-opening reactions can occur. These reactions would likely proceed via protonation of the ether oxygen followed by nucleophilic attack, leading to a variety of potential products depending on the reaction conditions and the nucleophile employed. Rearrangement reactions of the oxane ring are less common but could potentially be induced under specific catalytic or thermal conditions.

Advanced Applications of 2,6 Dimethyloxan 4 Yl Methanamine in Chemical Synthesis

Role as a Versatile Scaffold in Complex Molecule Construction

A thorough search of scientific databases and chemical literature did not yield any specific examples or detailed research on the utilization of (2,6-Dimethyloxan-4-yl)methanamine as a versatile scaffold in the construction of complex molecules. While the principle of using substituted heterocyclic compounds as scaffolds is a fundamental concept in organic synthesis for creating molecular diversity, there are no published studies that specifically employ this compound for this purpose. The synthesis of complex molecules often relies on the strategic use of core structures, or scaffolds, which can be elaborated through various chemical transformations. However, the application of this specific oxane derivative in such a capacity has not been documented.

Integration into Scaffolds for Drug Discovery Research

The integration of novel molecular frameworks is a critical aspect of drug discovery, providing pathways to new therapeutic agents. However, there is no available research demonstrating the integration of this compound into scaffolds for drug discovery purposes.

Design of Inhibitors and Modulators Utilizing the Oxane-Methanamine Core

No specific inhibitors or modulators have been designed or synthesized using the this compound core. The design of such molecules is a key strategy in medicinal chemistry to target enzymes, receptors, and other biological macromolecules. Despite the potential for the stereochemically rich oxane ring and the reactive primary amine to serve as a basis for such designs, no research to this effect has been published.

Exploration of Structure-Activity Relationships Through Derivatization

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. There are no published SAR studies based on the derivatization of this compound. Such studies would involve the synthesis of a library of related compounds with systematic modifications to the core structure and subsequent biological evaluation. The absence of this data indicates that the therapeutic potential of this specific chemical entity remains unexplored.

Contributions to Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, the incorporation of unique monomeric units can lead to the development of materials with novel properties. However, the contributions of this compound in this field are not documented in the scientific literature.

Monomer and Precursor Roles in Polymer Synthesis

There is no evidence to suggest that this compound has been used as a monomer or precursor in any polymer synthesis. The bifunctional nature of the molecule, containing a secondary amine within the ring and a primary amine in the side chain, could theoretically allow it to participate in polymerization reactions. However, no such polymers have been reported.

Development of Functional Materials Incorporating the Oxane Motif

The development of functional materials often involves the incorporation of specific chemical motifs to impart desired properties, such as thermal stability, conductivity, or biocompatibility. There are no published reports on the development of functional materials that specifically incorporate the this compound motif.

Advanced Analytical and Spectroscopic Characterization of 2,6 Dimethyloxan 4 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and conformational analysis of (2,6-Dimethyloxan-4-yl)methanamine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the determination of atomic connectivity and the spatial arrangement of substituents on the oxane ring.

The tetrahydropyran (B127337) (oxane) ring of this compound typically adopts a stable chair conformation to minimize steric strain. The orientation of the two methyl groups at the C2 and C6 positions (cis or trans) and the aminomethyl group at the C4 position (axial or equatorial) significantly influences the NMR spectra. researchgate.net The chemical shifts (δ) and coupling constants (J) of the ring protons are particularly sensitive to their dihedral angles and, therefore, their conformation. For instance, large vicinal coupling constants (³J ≈ 8-12 Hz) between axial protons (Hax-Hax) are expected, while smaller couplings are observed for axial-equatorial (Hax-Heq) and equatorial-equatorial (Heq-Heq) interactions. researchgate.net

In ¹H NMR, the protons of the methyl groups would appear as doublets, coupling to the adjacent methine protons at C2 and C6. The aminomethyl (-CH₂NH₂) protons would likely present as a doublet, coupling to the methine proton at C4. The protons of the primary amine (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration-dependent.

In ¹³C NMR, the number of distinct signals confirms the symmetry of the molecule. The chemical shifts of the ring carbons are influenced by the presence of the oxygen atom and the alkyl substituents. The carbons bearing the methyl groups (C2 and C6) and the aminomethyl group (C4) would be shifted downfield compared to the unsubstituted C3 and C5 carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Stereoisomer of this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H, C6-H 3.4 - 3.8 70 - 75
C3-H, C5-H 1.2 - 1.8 30 - 35
C4-H 1.5 - 2.0 35 - 40
C2-CH₃, C6-CH₃ 1.1 - 1.3 20 - 25
C4-CH₂ 2.5 - 2.8 45 - 50

Note: These are estimated values and can vary based on the specific stereoisomer, solvent, and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecule's odd number of nitrogen atoms means its molecular ion peak ([M]⁺) will have an odd-numbered mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule. openstax.org

Under electron impact ionization (EI), the molecular ion is often unstable and undergoes characteristic fragmentation. For cyclic amines and ethers, several key fragmentation pathways are anticipated: whitman.eduresearchgate.netnih.gov

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. openstax.org Cleavage of the C-C bond adjacent to the nitrogen atom results in the formation of a stable, resonance-stabilized iminium cation. For this molecule, the most prominent alpha-cleavage would be the loss of the 2,6-dimethyloxan-4-yl radical, leading to a base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion. whitman.edu

Ring Fragmentation: The oxane ring can undergo cleavage. A common pathway for substituted tetrahydropyrans is the loss of an alkyl substituent from the molecular ion. nih.gov For example, the loss of a methyl group (CH₃•) would result in an [M-15]⁺ peak.

Ring Opening and Cleavage: The cyclic ether can undergo ring opening followed by further fragmentation. This can lead to the loss of neutral molecules like alkenes. researchgate.net

Table 2: Expected Key Fragments in the Mass Spectrum of this compound (Molecular Weight: 143.23 g/mol )

m/z Value Proposed Fragment Ion Fragmentation Pathway
143 [C₈H₁₇NO]⁺ Molecular Ion (M⁺)
128 [C₇H₁₄NO]⁺ Loss of a methyl radical (•CH₃) from the ring
113 [C₇H₁₅N]⁺ Loss of formaldehyde (CH₂O) via ring cleavage
85 [C₅H₉O]⁺ Loss of the aminomethyl radical (•CH₂NH₂) and a methyl group
44 [C₂H₆N]⁺ Loss of a hydrogen atom from the amine after alpha-cleavage

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound. These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the molecular dipole moment, while Raman spectroscopy measures scattered light resulting from changes in molecular polarizability. ksu.edu.sanih.gov

Key vibrational modes for this molecule include:

N-H Vibrations: The primary amine group (-NH₂) gives rise to characteristic bands. In IR spectra, two medium-intensity bands are expected between 3300 and 3500 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching. A strong scissoring (bending) vibration typically appears in the 1590-1650 cm⁻¹ region. core.ac.uk

C-H Vibrations: Aliphatic C-H stretching vibrations from the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations appear in the 1350-1470 cm⁻¹ range.

C-O-C Vibrations: The ether linkage within the oxane ring produces a strong, characteristic C-O-C asymmetric stretching band in the IR spectrum, typically between 1070 and 1150 cm⁻¹. The corresponding symmetric stretch is often weak in the IR but strong in the Raman spectrum. ksu.edu.sa

C-N Vibrations: The C-N stretching vibration usually appears as a medium to weak band in the 1020-1250 cm⁻¹ range.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical IR Intensity Typical Raman Intensity
N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium Medium
C-H Stretch (aliphatic) 2850 - 3000 Strong Strong
N-H Bend (scissoring) 1590 - 1650 Strong Weak
C-H Bend 1350 - 1470 Medium Medium
C-O-C Stretch (asymmetric) 1070 - 1150 Strong Medium
C-N Stretch 1020 - 1250 Medium-Weak Medium

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of this compound from reaction impurities and for the resolution of its various stereoisomers. The presence of three chiral centers (at C2, C4, and C6) means that multiple diastereomers and enantiomers can exist, making high-resolution separation crucial.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis and purification of this compound.

Reversed-Phase (RP-HPLC): This is the most common mode for purity assessment. A C18 or C8 stationary phase is typically used. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. Due to the basic nature of the amine group, peak tailing can be an issue. This is often mitigated by adding an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase to ensure the analyte is in its protonated, more polar form.

Chiral HPLC: To separate the enantiomers of a specific diastereomer, chiral stationary phases (CSPs) are required. Crown ether-based or polysaccharide-based (e.g., cellulose or amylose derivatives) columns are often effective for separating chiral amines. researchgate.net Pre-column derivatization with a chiral reagent can also be employed to form diastereomeric derivatives that can then be separated on a standard achiral column. researchgate.net

Table 4: Example HPLC Conditions for Analysis

Parameter Reversed-Phase HPLC Chiral HPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm) Chiral Stationary Phase (e.g., Chiralcel OD-H)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient) Hexane/Isopropanol with an amine modifier (e.g., DEA)
Flow Rate 1.0 mL/min 0.5 - 1.0 mL/min
Detection UV (at low wavelength, ~200 nm) or ELSD/CAD UV or Polarimeter

| Column Temp. | 25 - 40 °C | 20 - 30 °C |

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for separating and identifying volatile components, including isomers of this compound. google.comtandfonline.com

The primary amine group can interact with the stationary phase, leading to poor peak shape. To overcome this, derivatization is often performed, such as converting the amine to an amide or a silyl derivative, which reduces its polarity and improves its thermal stability.

A mid-polarity capillary column (e.g., 5% phenyl polysiloxane, like a DB-5) is generally suitable for separating isomers. The retention time will depend on the boiling point and polarity of the specific stereoisomer. GC-MS analysis provides both retention time data for quantification and mass spectra for definitive identification of each separated peak. tandfonline.com

Table 5: Example GC Conditions for Analysis

Parameter Gas Chromatography
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium (~1.5 mL/min)
Injector Temp. 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. 280 °C (FID) or MS Transfer Line at 280 °C

| Injection | 1 µL (split mode, e.g., 30:1) |

Computational Chemistry and Theoretical Studies on 2,6 Dimethyloxan 4 Yl Methanamine

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as (2,6-Dimethyloxan-4-yl)methanamine, and a biological target (receptor), which is typically a protein. nih.govresearchgate.net These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the atomic level. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. MD simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the nature of the interactions. nih.govnih.gov

For this compound, molecular docking could be employed to screen for potential protein targets. For instance, its structural similarity to certain classes of cyclic ethers that have shown biological activity might suggest targets for investigation. nih.gov An MD simulation would further refine the docking results, providing a more realistic picture of the binding event in a solvated environment. nih.gov

Hypothetical Docking Results of this compound with a Kinase Target:

ParameterValue
Binding Affinity (kcal/mol) -8.5
Interacting Residues LEU83, VAL91, ALA104, LYS106, ASP165
Types of Interactions Hydrogen bonds, hydrophobic interactions
RMSD of Ligand (Å) 1.2

This table is illustrative and represents the type of data that would be generated from a molecular docking and dynamics study.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. nih.gov Methods such as Density Functional Theory (DFT) provide detailed information about molecular orbitals, charge distribution, and the energies of different electronic states. nih.govresearchgate.net

For this compound, quantum chemical calculations could be used to determine key electronic properties that govern its reactivity. The distribution of electron density, for example, can indicate which parts of the molecule are more likely to engage in electrostatic interactions or chemical reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. acs.org

Calculated Electronic Properties of this compound (Illustrative):

PropertyValue
HOMO Energy (eV) -6.2
LUMO Energy (eV) 2.5
HOMO-LUMO Gap (eV) 8.7
Dipole Moment (Debye) 2.1
Mulliken Atomic Charges on N -0.8

This table is for illustrative purposes and shows the kind of data obtained from quantum chemical calculations.

Conformational Analysis and Stereochemical Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, which contains a flexible six-membered ring and a side chain, understanding its conformational preferences is crucial for predicting its biological activity and physical properties.

Computational methods can be used to identify the most stable conformations (conformers) and to calculate the energy barriers between them. This information is vital because the biological activity of a molecule often depends on its ability to adopt a specific conformation that fits into the binding site of a receptor. The stereochemistry of the methyl groups on the oxane ring will significantly influence the conformational landscape of the molecule. acs.orgacs.org

Predicted Stable Conformers of cis- and trans-(2,6-Dimethyloxan-4-yl)methanamine (Illustrative):

IsomerConformerRelative Energy (kcal/mol)Population (%)
cis Chair (axial aminomethyl)1.215
cis Chair (equatorial aminomethyl)0.085
trans Chair (diaxial methyls)3.5<1
trans Chair (diequatorial methyls)0.0>99

This table is hypothetical and illustrates the potential outcomes of a conformational analysis.

In Silico Prediction of Chromatographic Retention Properties

In silico methods, particularly Quantitative Structure-Retention Relationships (QSRR), are increasingly used to predict the chromatographic behavior of molecules. rpi.edunih.govresearchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its retention time in a specific chromatographic system. mdpi.comnih.gov

For this compound, a QSRR model could be developed to predict its retention time on various types of chromatographic columns, such as reversed-phase or ion-exchange. This would be valuable for developing analytical methods for its detection and quantification. The model would use molecular descriptors calculated from the compound's structure, such as its size, shape, polarity, and hydrogen bonding capacity, to predict its retention behavior.

Predicted Retention Times for this compound on a C18 Column (Illustrative):

Mobile Phase Composition (% Acetonitrile in Water)Predicted Retention Time (min)
20%15.2
40%8.7
60%4.1
80%2.3

This table is illustrative and represents the type of data that could be generated from a QSRR study.

Future Research Directions and Unexplored Avenues for 2,6 Dimethyloxan 4 Yl Methanamine Chemistry

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of benign solvents, renewable resources, and energy-efficient processes. numberanalytics.comnih.gov Future research into the synthesis of (2,6-Dimethyloxan-4-yl)methanamine should prioritize these aspects.

Current synthetic routes to substituted tetrahydropyrans often involve multi-step sequences that may utilize hazardous reagents and generate significant waste. nih.gov A forward-looking approach would involve the development of one-pot syntheses. For instance, organocatalytic domino reactions, starting from simple, readily available precursors, could enable the construction of the tetrahydropyran (B127337) ring with its substituents in a single, highly efficient step. nih.gov The use of biocatalysis, employing enzymes or whole-cell systems, offers another promising avenue for the sustainable synthesis of this compound. numberanalytics.com Biocatalysts can operate under mild conditions and exhibit high stereoselectivity, which would be advantageous in controlling the stereocenters of this compound.

Furthermore, exploring alternative reaction media, such as ionic liquids or deep eutectic solvents, could enhance the green credentials of the synthesis. numberanalytics.com These solvents are often non-volatile and can be recycled, minimizing the environmental footprint. numberanalytics.com Microwave-assisted organic synthesis is another technique that could be employed to accelerate reaction times and improve energy efficiency in the preparation of this heterocyclic amine. nih.govmdpi.com

Application in Catalysis and Organocatalysis

The structural features of this compound, specifically the presence of a primary amine and a tetrahydropyran ring, make it an intriguing candidate for applications in catalysis, particularly in the field of asymmetric organocatalysis. youtube.com Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative for the construction of chiral molecules. researchgate.netyoutube.com

The primary amine group can participate in various catalytic cycles, such as in the formation of enamines or iminium ions, which are key intermediates in a wide range of organic transformations. nih.gov By tethering this catalytic functionality to a tetrahydropyran scaffold, it may be possible to create a chiral environment that can induce high levels of stereoselectivity in reactions like aldol (B89426) additions, Michael additions, and Diels-Alder reactions. The dimethyl substitution on the oxane ring could provide the necessary steric bulk to influence the facial selectivity of these reactions.

Future research should focus on synthesizing derivatives of this compound and evaluating their efficacy as organocatalysts. researchgate.net The modular nature of its synthesis would allow for the fine-tuning of the catalyst structure to optimize its activity and selectivity for specific transformations. The development of recyclable, polymer-supported versions of this catalyst could also be explored to enhance its practical utility and sustainability. nih.gov

Bioconjugation and Chemical Biology Applications

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in chemical biology for probing biological systems. nih.gov The amine functionality of this compound provides a reactive handle for its attachment to proteins, nucleic acids, or other biomolecules.

The tetrahydropyran ring, being a common motif in many natural products with biological activity, could serve as a unique scaffold for the development of novel chemical probes. nih.gov Ethers are prevalent linkages in biologically important molecules like carbohydrates and lignin, suggesting the biocompatibility of the oxane core. numberanalytics.comwikipedia.org By conjugating this compound to fluorescent dyes, affinity tags, or drug molecules, researchers could create tools to study cellular processes, identify protein targets, or develop targeted drug delivery systems.

Future investigations could explore the use of this compound in the synthesis of novel probes for imaging or as a component of larger bioactive molecules. The stability of the ether linkage is a key attribute that can be advantageous in biological applications. numberanalytics.com The potential for this compound to interact with specific biological targets on its own could also be a subject of study, given the prevalence of cyclic ethers in FDA-approved drugs. nih.gov

High-Throughput Synthesis and Screening of Derivatives

The discovery of new molecules with desired properties is often accelerated by high-throughput synthesis and screening techniques. nih.govnih.gov The modular nature of this compound makes it an ideal candidate for the creation of diverse chemical libraries.

By varying the starting materials in its synthesis, a wide array of derivatives with different substitution patterns on the tetrahydropyran ring or modifications of the amine group can be generated. Parallel synthesis techniques can be employed to rapidly produce a large number of these analogs in a microplate format. youtube.com This library of compounds could then be screened against various biological targets to identify hits for drug discovery programs or to discover new catalysts with enhanced properties. enamine.net

Future work in this area would involve the development of robust and automated synthetic routes to generate a library of this compound derivatives. nih.gov The integration of high-throughput screening assays would allow for the rapid evaluation of these compounds, significantly accelerating the pace of discovery. enamine.net

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid in silico design and property prediction of new molecules. frontiersin.orgnih.gov These computational tools can be leveraged to explore the chemical space around this compound and guide the synthesis of new derivatives with optimized properties.

Furthermore, machine learning models can be developed to predict the properties of virtual derivatives of this compound, such as their catalytic activity, biological activity, or toxicity. nih.govnih.govyoutube.com This predictive capability would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov The integration of AI and ML into the research workflow for this compound represents a powerful strategy for accelerating innovation and unlocking the full potential of this intriguing chemical scaffold. scilifelab.se

Q & A

Q. What are the recommended synthetic routes for (2,6-Dimethyloxan-4-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution of the oxane scaffold. For example:

  • Reductive Amination: React 2,6-dimethyloxan-4-one with ammonia or a primary amine under hydrogenation (H₂/Pd-C) or using sodium cyanoborohydride (NaBH₃CN) in methanol .
  • Substitution Reactions: Introduce the methanamine group via SN2 displacement using a halogenated oxane precursor and ammonia .
    Optimization Tips:
  • Control temperature (0–25°C) to minimize side reactions.
  • Use anhydrous solvents (e.g., THF) to avoid hydrolysis.
  • Monitor reaction progress via TLC or GC-MS .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles, lab coat), avoid inhalation of vapors, and work in a fume hood. Electrostatic discharge precautions are critical due to flammability .
  • Storage: Keep in airtight containers under refrigeration (2–8°C) with desiccants to prevent moisture absorption. Incompatible with strong oxidizers and acids .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR to confirm the oxane ring structure (e.g., δ 3.5–4.0 ppm for oxane protons) and methanamine group (δ 1.5–2.5 ppm for CH₂NH₂) .
  • FT-IR: Look for N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry: ESI-MS or GC-MS to verify molecular weight (C₈H₁₇NO, calc. 143.13 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (HOMO-LUMO gaps) and nucleophilic sites .
  • Docking Studies: Use AutoDock Vina to simulate binding affinities with enzymes (e.g., monoamine oxidases) based on the amine group’s lone-pair interactions .
    Case Study: A DFT analysis of analogous oxane derivatives revealed enhanced stability in polar solvents due to intramolecular hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values from enzyme inhibition assays (e.g., MAO-A/MAO-B) under standardized conditions (pH 7.4, 37°C) .
  • Purity Checks: Use HPLC (>98% purity) to rule out impurities affecting results. Contradictions in antimicrobial studies may arise from variations in bacterial strains or assay protocols .

Q. How does stereochemistry impact the compound’s physicochemical and biological properties?

Methodological Answer:

  • Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and compare their logP (lipophilicity) and solubility .
  • Biological Impact: The (R)-enantiomer of a related oxane-methanamine showed 10× higher binding affinity to serotonin receptors than the (S)-form in rodent models .

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Feasible Synthetic Routes

Reactant of Route 1
(2,6-Dimethyloxan-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2,6-Dimethyloxan-4-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.